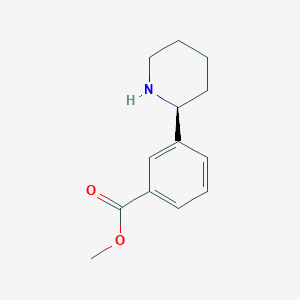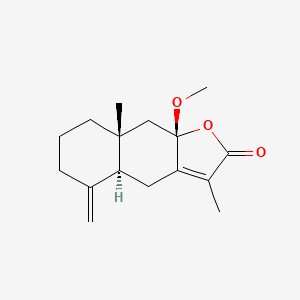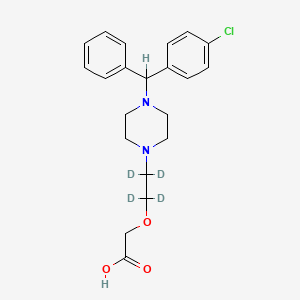
Cetirizine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetirizine-d4 is a deuterated form of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of cetirizine due to its stability and distinguishable mass spectrometric profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine-d4 typically involves the deuteration of cetirizine. The process begins with the preparation of the intermediate compounds, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Cetirizine-d4 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cetirizine N-oxide, while reduction may yield cetirizine alcohol derivatives.
Scientific Research Applications
Cetirizine-d4 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of cetirizine.
Biology: Used in studies to understand the interaction of cetirizine with biological macromolecules.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Used in the development of new antihistamine formulations and to ensure the quality control of cetirizine products.
Mechanism of Action
Cetirizine-d4 exerts its effects by selectively inhibiting peripheral H1 receptors, which are responsible for mediating allergic reactions. By blocking these receptors, cetirizine prevents the action of histamine, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: The R-enantiomer of cetirizine with higher affinity for H1 receptors.
Fexofenadine: Another second-generation antihistamine with minimal sedative effects.
Loratadine: A second-generation antihistamine known for its long-lasting effects.
Uniqueness
Cetirizine-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and quality control processes.
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i14D2,15D2 |
InChI Key |
ZKLPARSLTMPFCP-QZPARXMSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


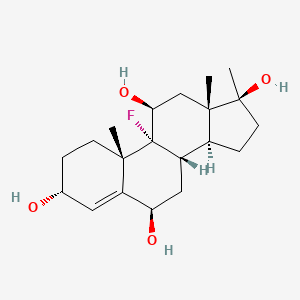
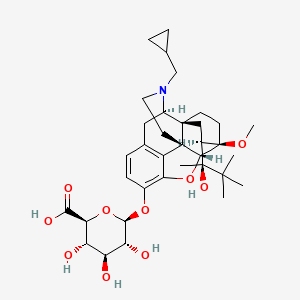
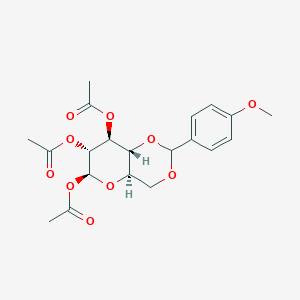
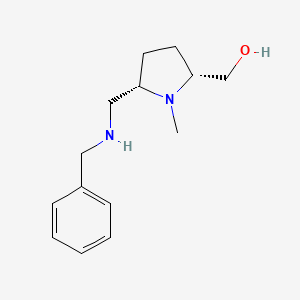
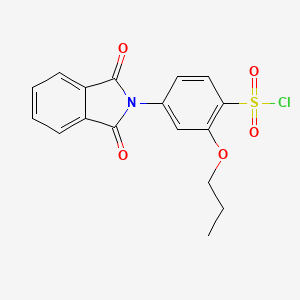
![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)

![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)

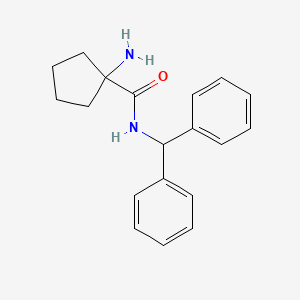
![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)

